molecular formula C21H28N4O2 B3005687 2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097928-07-7

2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B3005687
CAS RN: 2097928-07-7
M. Wt: 368.481
InChI Key: PJDIUFYGWHVGJB-UHFFFAOYSA-N
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Description

The compound "2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a piperidine and pyridine moiety. The presence of these heterocyclic components is often associated with pharmacological properties, as seen in various research efforts to synthesize related structures for potential therapeutic applications .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored through methods such as the one-pot oxidative decarboxylation-beta-iodination of amino acids, which allows for the introduction of different substituents at the C-2 position and the formation of trans relationships between C-2 and C-3 substituents . Additionally, cycloaddition reactions followed by functional group transformations have been used to create substituted piperidinecarboxamides, which are of interest as potential Substance P antagonists . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was analyzed using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring adopting a chair conformation . Such detailed structural analysis is crucial for understanding the conformational preferences of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. For example, the lactone cleavage of 4-(Hetero)aryl-2-oxa-5-azabicyclo[2.2.2]octan-3-ones by reaction with amines yields substituted piperidinecarboxamides . This suggests that the compound may also undergo similar reactions, given its structural resemblance to these lactones. Moreover, the presence of a pyridazinone moiety, as seen in the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, indicates potential for cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be extrapolated from related structures. For instance, the crystal structure analysis of similar compounds provides insights into their solid-state properties, such as crystal system, space group, and molecular conformation . NMR studies and conformational calculations of analogues like octahydro-2H-pyrido[1,2-a]pyrazines help in understanding the dynamic behavior of these molecules in solution . These analyses are essential for predicting the solubility, stability, and overall reactivity of the compound.

Scientific Research Applications

Research Applications and Chemical Studies

  • Chemical Synthesis and Structural Analysis

    • Studies have focused on the synthesis, structural analysis, and conformational studies of derivatives of hexahydropyrido and other related compounds. For instance, Cahill and Crabb (1972) explored the proton magnetic resonance studies of compounds with derivatives of hexahydropyrido, providing insights into their configurations and conformations (Cahill & Crabb, 1972).
  • Pharmaceutical Applications

    • Some derivatives are investigated for their potential pharmaceutical applications, including acting as receptor agonists or in the treatment of specific diseases. For example, Habernickel (2001) discusses the significance of azetidine, pyrrolidine, and piperidine derivatives in the context of the pharmaceutical market, highlighting their usefulness in migraine treatment and other medical conditions (Habernickel, 2001).
  • Crystallography and Molecular Structure

    • Detailed crystallographic studies have been conducted on related compounds, providing insights into their molecular structures and interactions. Wang and Pan (2006) presented the crystal structure of risperidone chloride hydrate, showing the conformation of its constituent rings and the stabilization of crystal packing through hydrogen bonds (Wang & Pan, 2006).
  • Anticonvulsant Properties

    • The structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, have been studied to understand their pharmacological profiles. Georges et al. (1989) analyzed the crystal structures and electronic properties of several anticonvulsant compounds, shedding light on their potential mechanisms of action (Georges et al., 1989).

properties

IUPAC Name

2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-21-2-1-20(19-3-9-22-10-4-19)23-25(21)16-17-5-11-24(12-6-17)15-18-7-13-27-14-8-18/h1-4,9-10,17-18H,5-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDIUFYGWHVGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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